molecular formula C27H21ClN4O3S B2808201 N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794805-45-0

N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2808201
CAS No.: 1794805-45-0
M. Wt: 517
InChI Key: RBLGLYKHQJAUSB-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain at position 2 and substituted aromatic groups at positions 3 (4-methoxyphenyl) and 7 (phenyl). The 4-oxo group on the pyrrolopyrimidine core contributes to hydrogen-bonding interactions, while the 2-chlorophenyl acetamide moiety enhances lipophilicity. Such scaffolds are prevalent in kinase inhibitors and anticancer agents due to their ability to interact with ATP-binding pockets .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O3S/c1-35-19-13-11-18(12-14-19)32-26(34)25-24(20(15-29-25)17-7-3-2-4-8-17)31-27(32)36-16-23(33)30-22-10-6-5-9-21(22)28/h2-15,29H,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLGLYKHQJAUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Sulfanyl-Acetamide Modifications Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Methoxyphenyl Phenyl N-(2-chlorophenyl) -
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...acetamide () Thieno[2,3-d]pyrimidine 4-Methylphenyl Benzene ring (fused) N-(4-chloro-2-methoxy-5-methylphenyl)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Thieno[3,2-d]pyrimidine 4-Chlorophenyl - N-(2-trifluoromethylphenyl)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Phenyl Dipentylamino, ethyl ester

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to 4-methylphenyl () or 4-chlorophenyl (), impacting solubility and π-π stacking .
  • Sulfanyl-Acetamide Variations : The 2-chlorophenyl group in the target compound offers moderate steric hindrance, whereas trifluoromethyl () increases electronegativity and metabolic stability .

Table 2: Reported Bioactivities of Analogues

Compound Name Biological Target IC50/EC50 (nM) Mechanism Notes Reference
Target Compound Kinase inhibition (hypothetical) - Predicted ATP-competitive binding -
Pyrrolo[2,3-d]pyrimidine derivatives () Tyrosine kinases 10–100 Sulfamoyl group enhances hinge interaction
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Anticacterial 25 µM Disrupts bacterial cell wall synthesis
Ethyl 3-(4-chlorophenyl)-...pyrrolo[3,2-d]pyrimidine-7-carboxylate () Antitumor (in vitro) 1.2 µM Apoptosis induction via caspase activation

Key Observations :

  • Kinase Inhibition : The target compound’s pyrrolopyrimidine core aligns with kinase inhibitor scaffolds (e.g., ), but its 4-methoxyphenyl group may reduce potency compared to sulfamoyl derivatives .
  • Antibacterial Activity : ’s pyrimidine derivatives show moderate activity, suggesting the sulfanyl-acetamide motif alone is insufficient for high potency without optimized substituents .

Crystallography :

  • ’s N-(4-chlorophenyl) analogue was resolved using SHELX (), revealing N-H···O and N-H···N hydrogen bonds critical for lattice stability . The target compound’s 4-methoxyphenyl group may introduce steric clashes, necessitating alternative crystallization solvents .
Physicochemical Properties

Table 3: Calculated Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~525 487.4 497.9
LogP (Predicted) 3.8 4.1 4.5
Hydrogen Bond Donors/Acceptors 1/5 1/5 1/6
Aqueous Solubility (mg/mL) <0.1 0.05 0.03

Key Observations :

  • The 4-methoxyphenyl group marginally improves solubility over ’s methylphenyl .

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